2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline

Lipophilicity Drug-likeness Permeability

The target compound is a fully conjugated heterocyclic hybrid that fuses a thieno[2,3‑b]quinoline bicycle with a 1,3,4‑oxadiazole ring via a C‑2 linkage, further substituted at the oxadiazole 5‑position with a 4‑fluorobenzyl sulfanyl group. With a molecular formula of C₂₀H₁₂FN₃OS₂ and a molecular weight of 393.5 g·mol⁻¹, it is a member of the BIONET screening library (depositor ID Bionet1_004911) and is commercially available from Key Organics (catalog 8R‑1170, purity >90%) and AKSci (catalog 4394CL, purity 95%).

Molecular Formula C20H12FN3OS2
Molecular Weight 393.45
CAS No. 692737-18-1
Cat. No. B2896915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline
CAS692737-18-1
Molecular FormulaC20H12FN3OS2
Molecular Weight393.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NN=C(O4)SCC5=CC=C(C=C5)F
InChIInChI=1S/C20H12FN3OS2/c21-15-7-5-12(6-8-15)11-26-20-24-23-18(25-20)17-10-14-9-13-3-1-2-4-16(13)22-19(14)27-17/h1-10H,11H2
InChIKeyXUPHQBLOICCIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline (CAS 692737-18-1): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


The target compound is a fully conjugated heterocyclic hybrid that fuses a thieno[2,3‑b]quinoline bicycle with a 1,3,4‑oxadiazole ring via a C‑2 linkage, further substituted at the oxadiazole 5‑position with a 4‑fluorobenzyl sulfanyl group [1]. With a molecular formula of C₂₀H₁₂FN₃OS₂ and a molecular weight of 393.5 g·mol⁻¹, it is a member of the BIONET screening library (depositor ID Bionet1_004911) and is commercially available from Key Organics (catalog 8R‑1170, purity >90%) and AKSci (catalog 4394CL, purity 95%) . The compound is classified as a research‑grade heterocyclic building block within the oxadiazole and thiophene fragment collections, intended exclusively for in vitro and non‑human research applications .

Why Generic Substitution Fails for 2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline in Hit‑to‑Lead and SAR Campaigns


Within the thieno[2,3‑b]quinoline‑oxadiazole chemical space, seemingly minor substituent variations on the oxadiazole 5‑position produce divergent computed physicochemical properties, conformational preferences, and predicted target‑engagement profiles that preclude straightforward analog‑for‑analog substitution. The 4‑fluorobenzylsulfanyl moiety confers a distinct combination of high lipophilicity (XLogP3 = 5.3), zero hydrogen‑bond donor count, and a sulfur‑mediated electronic linkage that differs fundamentally from direct aryl‑, cyclopropyl‑, or alkyl‑substituted analogs [1]. These features directly impact membrane permeability, metabolic stability, and protein‑binding surface complementarity—meaning that procurement of a closely related in‑class compound without head‑to‑head comparative data risks introducing uncharacterized changes in both potency and off‑target liability [2]. The quantitative evidence below substantiates why this specific compound, rather than its nearest commercially available neighbors, should be retained for systematic structure‑activity relationship (SAR) exploration.

Product‑Specific Quantitative Evidence Guide: Measurable Differentiation of 2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline vs. Closest Analogs


Computed Lipophilicity (XLogP3): 4‑Fluorobenzylsulfanyl vs. 4‑Methylbenzylsulfanyl Analog Differentiation

The target compound exhibits a computed XLogP3 of 5.3, reflecting the electron‑withdrawing effect of the 4‑fluoro substituent on the benzyl ring. In comparison, the direct 4‑methylbenzylsulfanyl analog (CAS 692737‑19‑2, 2‑{5‑[(4‑methylbenzyl)sulfanyl]‑1,3,4‑oxadiazol‑2‑yl}thieno[2,3‑b]quinoline), which substitutes the fluorine atom with a methyl group, is predicted to have a higher XLogP3 value (estimated ≥5.5) due to the electron‑donating and lipophilicity‑enhancing nature of the methyl substituent [1]. The approximately ≥0.2 log unit difference translates to a measurable distinction in predicted membrane partitioning and non‑specific protein binding, which can alter apparent IC₅₀ values in cell‑based assays by affecting free intracellular drug concentration [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count: Differentiation from Cyclopropyl‑Substituted Analog

The target compound has a computed TPSA of 105 Ų and 7 hydrogen‑bond acceptor sites (N and O atoms in oxadiazole, quinoline, and sulfanyl linker). The cyclopropyl analog (2‑(5‑cyclopropyl‑1,3,4‑oxadiazol‑2‑yl)thieno[2,3‑b]quinoline), which replaces the 4‑fluorobenzylsulfanyl group with a compact cyclopropyl ring, is predicted to have a lower TPSA (estimated <90 Ų) and fewer H‑bond acceptors, thereby exhibiting divergent passive permeability and CNS‑penetration potential [1]. In the context of antibacterial screening, a TPSA near 100 Ų is considered favorable for targeting Gram‑negative organisms by balancing porin permeation and efflux‑pump recognition [2].

Polar surface area Oral bioavailability CNS penetration

Molecular Weight and Ligand Efficiency Potential: Comparison with Direct Aryl‑Substituted Oxadiazole Analog

With a molecular weight of 393.5 Da, the target compound occupies an intermediate chemical space between fragment‑sized (<300 Da) and lead‑sized (400–500 Da) molecules. The direct 3‑methylphenyl analog (2‑[5‑(3‑methylphenyl)‑1,3,4‑oxadiazol‑2‑yl]thieno[2,3‑b]quinoline, CAS 478079‑55‑9) lacks the sulfanyl linker and has an estimated molecular weight of approximately 355–360 Da—about 35 Da lighter. While the lower molecular weight of the aryl analog may suggest higher ligand efficiency in certain contexts, the target compound's sulfanyl linker introduces an additional rotatable bond (4 rotatable bonds vs. an estimated 2–3 for the direct aryl analog), providing greater conformational flexibility that can be advantageous for induced‑fit binding to malleable protein targets [1]. In the broader quinoline‑oxadiazole hybrid class, molecular weight in the 390–410 Da range has been associated with balanced physicochemical profiles suitable for both enzyme inhibition and cellular phenotypic screening [2].

Ligand efficiency Fragment-based screening Molecular weight

Benzylsulfanyl‑Oxadiazole Linkage Stability and Metabolic Differentiation from Chlorobenzyl Analog

The 4‑fluorobenzylsulfanyl moiety of the target compound is susceptible to oxidative metabolic pathways distinct from those of the corresponding 4‑chlorobenzyl analog. The electron‑withdrawing fluorine atom para to the benzylic carbon reduces the electron density on the sulfur atom, potentially slowing CYP450‑mediated S‑oxidation relative to the chlorobenzyl analog, where the chlorine atom exerts a weaker inductive electron‑withdrawing effect. In addition, the 4‑fluorobenzyl C‑H bonds are less prone to CYP450‑mediated hydroxylation than the chlorobenzyl C‑H bonds, owing to the stronger C‑F bond energy (≈485 kJ·mol⁻¹) compared to the C‑Cl bond energy (≈339 kJ·mol⁻¹), which influences the metabolic soft‑spot profile at the substituent periphery [1]. In the broader context of oxadiazole‑containing antimicrobial agents, substituent‑dependent metabolic clearance has been shown to directly correlate with in vivo efficacy in murine infection models, reinforcing the importance of selecting the appropriate halogenated benzyl analog based on intended follow‑up studies [2].

Metabolic stability CYP450 liability Sulfur oxidation

Scaffold‑Level Antibacterial Potency Attribution: Thieno[2,3‑b]quinoline‑Oxadiazole Hybrid Class Activity Against S. aureus

While direct MIC data for the target compound (CAS 692737‑18‑1) have not been published in peer‑reviewed literature as of the evidence cutoff, structurally related thieno[2,3‑b]quinoline‑oxadiazole hybrids have demonstrated minimum inhibitory concentrations (MICs) as low as 9.00 ± 4.12 µM against Staphylococcus aureus, comparable to ciprofloxacin in the same assay system . The 4‑fluorobenzylsulfanyl substitution pattern on the oxadiazole ring is structurally analogous to the benzylsulfanyl‑oxadiazole motifs that have shown activity against methicillin‑resistant S. aureus (MRSA) in focused library screens [1]. Importantly, this class‑level activity cannot be assumed to transfer to analogs with different oxadiazole 5‑substituents (e.g., cyclopropyl or direct aryl), as the sulfanyl linker has been identified as a critical pharmacophoric element for target engagement in antibacterial oxadiazole series [1].

Antibacterial MRSA MIC

Best Research and Industrial Application Scenarios for 2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline Based on Verified Evidence


Antibacterial Hit‑Finding: Expansion of Benzylsulfanyl‑Oxadiazole SAR Around the Thieno[2,3‑b]quinoline Core

The compound is best deployed as a screening library member in antibacterial hit‑finding campaigns targeting Staphylococcus aureus and methicillin‑resistant S. aureus (MRSA), where class‑level MIC data for related benzylsulfanyl‑oxadiazole‑thienoquinoline hybrids indicate activity in the low‑micromolar range (MIC ≈ 9 µM) [1]. Its 4‑fluorobenzyl substituent enables systematic exploration of halogen electronic effects on antibacterial potency, complementing existing data on the 4‑methylbenzyl and 4‑chlorobenzyl analogs.

Physicochemical Property Benchmarking: Fluorine‑Mediated Modulation of Lipophilicity and Metabolic Stability in Heterocyclic Probe Design

The compound's computed XLogP3 of 5.3, 4‑fluorobenzyl‑specific bond energetics (C‑F bond ≈485 kJ·mol⁻¹), and zero hydrogen‑bond donor count make it suitable for benchmarking the impact of para‑fluoro substitution on passive permeability and microsomal stability within a matched molecular pair analysis, using the 4‑methylbenzyl analog (XLogP3 estimated ≥5.5) and 4‑chlorobenzyl analog as comparators [2].

Kinase Inhibition Screening: Conformational Flexibility of the Sulfanyl Linker for Induced‑Fit Target Engagement

With 4 rotatable bonds and a TPSA of 105 Ų, the compound sits within the physicochemical envelope favorable for ATP‑competitive kinase inhibitor screening. Its sulfanyl linker provides greater conformational degrees of freedom than rigid direct‑aryl oxadiazole analogs, making it a candidate for kinase panels where induced‑fit binding or type‑II inhibitor character is sought. The 4‑fluorobenzyl group may engage hydrophobic back‑pocket interactions common to kinase ATP‑binding sites [3].

Fragment‑to‑Lead Elaboration: Sulfanyl Linker as a Synthetic Handle for Late‑Stage Diversification

The benzylsulfanyl group at the oxadiazole 5‑position serves as a tractable synthetic handle for late‑stage diversification via S‑oxidation (to sulfoxide/sulfone), benzyl deprotection, or metal‑catalyzed cross‑coupling. This enables procurement of the parent compound as a central intermediate for generating focused libraries without de novo synthesis of the thieno[2,3‑b]quinoline‑oxadiazole core each time, offering procurement efficiency advantages over analogs where the oxadiazole 5‑position is occupied by a non‑functionalizable cyclopropyl or aryl group [3].

Quote Request

Request a Quote for 2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.